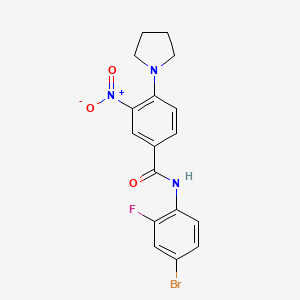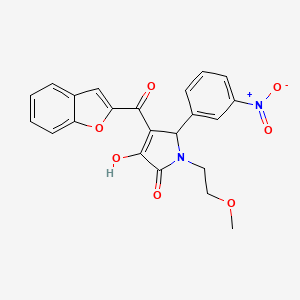
3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-diones and is widely used as a pharmacological tool to study the role of glycogen synthase kinase-3β (GSK-3β) in various physiological and pathological conditions.
Mecanismo De Acción
3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedioneβ is a serine/threonine kinase that regulates many signaling pathways involved in cell growth and survival. 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione inhibits 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedioneβ by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to reduce the accumulation of amyloid-beta peptides in Alzheimer's disease and improve glucose metabolism in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione in laboratory experiments is its high specificity and potency for 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedioneβ inhibition. This compound is also readily available and relatively easy to synthesize. However, one limitation is that it may have off-target effects on other kinases, leading to potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for the use of 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione in scientific research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its role in other signaling pathways and cellular processes. Additionally, the development of more potent and selective 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedioneβ inhibitors based on the structure of 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione may lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. This compound acts as a potent inhibitor of 3-benzyl-1-(2-methylphenyl)-2,5-pyrrolidinedioneβ, an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-benzyl-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-5-6-10-16(13)19-17(20)12-15(18(19)21)11-14-8-3-2-4-9-14/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYGILQJZLNONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4080621.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080628.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4080632.png)
![6-amino-3-(2-thienyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080633.png)

![ethyl 4-(3,4-dimethoxyphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4080647.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4080650.png)
![4-chloro-3-hydroxy-7-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080651.png)
![7-amino-4-methoxy-11-methyl-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4080663.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4080666.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4080684.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4080698.png)